6-Methylpyridine-2,4-diol
Description
Significance within Pyridinediol Chemistry and Heterocyclic Systems
The importance of 6-Methylpyridine-2,4-diol lies in its identity as a functionalized pyridine (B92270). Pyridine and its derivatives are fundamental components of heterocyclic chemistry, a field that focuses on ring structures containing atoms of at least two different elements. The pyridine ring is a common feature in many natural products and man-made compounds, including dyes, solvents, and numerous pharmaceuticals. nih.gov
The compound also exhibits tautomerism, existing in equilibrium between the diol form (this compound) and the keto-enol form (4-hydroxy-6-methyl-2-pyridone). lookchem.com This characteristic is a classic feature of hydroxypyridines and is a subject of research in its own right. wikipedia.org The predominant form can be influenced by the solvent environment, with polar solvents favoring the pyridone form. wikipedia.org This dual nature influences its reactivity and interactions, adding another layer to its significance in synthetic and medicinal chemistry.
Historical Context of Pyridine Scaffold Research
The study of pyridine-based compounds has a rich history, integral to the development of modern organic and medicinal chemistry. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, has long been recognized as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable in drug discovery.
Research into pyridines has led to the development of a vast number of synthetic methodologies for their preparation and functionalization. clockss.org Historically, the synthesis of substituted pyridines could be challenging, often resulting in low yields. clockss.org Over the years, chemists have developed more efficient and versatile methods, including those starting from acyclic precursors like 1,5-diketones or using metal catalysts. clockss.org
The 2-pyridone motif, a tautomer of 2-hydroxypyridine (B17775), has been a particular focus. wikipedia.org Its ability to act as a catalyst for various proton-dependent reactions and its capacity to form stable hydrogen-bonded dimers have been subjects of extensive study. wikipedia.org This fundamental research into the properties and reactivity of simple pyridones and pyridinols has paved the way for the strategic use of more complex derivatives like this compound in targeted synthesis. The accumulated knowledge of pyridine chemistry allows researchers to predictably modify the pyridine core to fine-tune the biological activity of the resulting molecules.
Scope and Research Objectives for this compound
The primary research objective for this compound is its application as a versatile synthetic intermediate for creating novel, biologically active compounds. lookchem.com Researchers utilize this molecule as a starting point to build more complex structures with specific therapeutic or functional properties.
Key research areas and objectives include:
Development of Kinase Inhibitors: A significant focus is the synthesis of p38 kinase inhibitors. lookchem.com The p38 kinase enzyme is involved in cellular responses to stress and inflammation, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases. lookchem.com
Synthesis of Antiviral Agents: The compound is used to create analogs of antiviral drugs like Favipucine and Favipiravir. lookchem.com This research aims to develop new agents with enhanced efficacy against various microbial and viral infections, particularly those caused by RNA viruses.
Discovery of Novel Bioactive Molecules: Researchers have used this compound to synthesize novel dengue virus inhibitors. lookchem.com This involves creating molecules that can target both viral proteins and host cell factors to potentially reduce the emergence of drug resistance. lookchem.com
Agrochemical Research: The compound has been converted into new pyridone derivatives to evaluate their phytotoxic activity. nih.gov This line of research seeks to identify lead structures for the development of more effective and selective herbicides. nih.gov
Elucidation of Reaction Mechanisms: Studies involving the synthesis of derivatives from this compound, such as its condensation with aldehydes, also focus on understanding the underlying reaction mechanisms to explain the formation of the observed products. nih.govnih.gov
The overarching goal is to exploit the unique chemical properties of the this compound scaffold to construct new molecules that can address unmet needs in medicine and agriculture.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2,4-Dihydroxy-6-methylpyridine, 4-Hydroxy-6-methyl-2(1H)-pyridone lookchem.com |
| CAS Number | 3749-51-7 lookchem.com |
| Molecular Formula | C₆H₇NO₂ lookchem.com |
| Molecular Weight | 125.13 g/mol lookchem.com |
| Appearance | Beige Powder lookchem.com |
| Melting Point | 324-327 °C lookchem.com |
| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg chemsrc.com |
| Density | 1.3 ± 0.1 g/cm³ chemsrc.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 3749-51-7 lookchem.com | C₆H₇NO₂ |
| 4-Hydroxy-6-methyl-2(1H)-pyridone | 3749-51-7 lookchem.com | C₆H₇NO₂ |
| Dehydroacetic acid | 520-45-6 | C₈H₈O₄ |
| Favipiravir | 259793-96-9 | C₅H₄FN₃O₂ |
| Favipucine | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958594 | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-51-7, 70254-45-4 | |
| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2,4-pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methylpyridine-2,4-diol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-6-methylpyridine | |
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Synthetic Methodologies and Derivatization Strategies for 6 Methylpyridine 2,4 Diol
Established Synthetic Routes to 6-Methylpyridine-2,4-diol
The preparation of this compound is well-documented, with several established routes available. The most common and economically viable method utilizes a readily available starting material, dehydroacetic acid.
Synthesis from Dehydroacetic Acid and Ammonia (B1221849)
The most widely employed synthesis of this compound commences with dehydroacetic acid (DHA). This process involves a two-step sequence:
Hydrolysis of Dehydroacetic Acid : Dehydroacetic acid is first subjected to hydrolysis, typically using a strong acid such as sulfuric acid. Heating the mixture, for instance at 130 °C, facilitates the ring-opening of the pyrone structure in DHA to yield 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then precipitated by pouring the reaction mixture into ice-water.
Amination with Ammonia : The resulting 4-hydroxy-6-methyl-2H-pyran-2-one intermediate is then treated with an aqueous solution of ammonia (e.g., 25-28% aqueous NH₃). The reaction is heated, often around 100 °C for several hours, which induces a ring transformation where the oxygen heteroatom is replaced by nitrogen, forming the desired pyridinediol ring. The final product, this compound, is typically isolated as a solid after neutralization with an acid like HCl.
This method is advantageous due to the low cost of the starting materials and the relatively straightforward reaction conditions, making it suitable for large-scale production.
Alternative Approaches for Pyridinediol Synthesis
While the dehydroacetic acid route is dominant, alternative strategies for constructing the 6-alkylpyridine-2,4-diol core have been developed, offering different pathways to substituted pyridinediols. One such approach involves the construction of the heterocyclic ring from acyclic precursors.
A notable alternative synthesis for producing 6-alkylpyridine-2,4-diols involves the following sequence:
Formation of a β-oxo carboxylic acid : An appropriate β-oxo carboxylic ester is synthesized, for instance, by reacting ethyl acetoacetate (B1235776) with sodium hydride (NaH) and n-butyllithium (n-BuLi), followed by reaction with an alkyl bromide to introduce the desired side chain. Subsequent hydrolysis yields the β-oxo carboxylic acid.
Cyclization to an Acylpyrone : The β-oxo carboxylic acid is then cyclized using a reagent like carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF) to form an acylpyrone skeleton.
Deacylation : The resulting acylpyrone is deacylated by heating in concentrated sulfuric acid (e.g., 90% H₂SO₄ at 130 °C) to give a 4-hydroxy-6-alkyl-pyran-2-one.
Reaction with Ammonia : Finally, refluxing this pyranone intermediate with ammonia provides the target 6-alkylpyridine-2,4-diol. researchgate.net
This method provides a versatile route to various 6-alkyl substituted pyridinediols by simply changing the alkyl bromide used in the initial step. researchgate.net
Advanced Synthetic Transformations involving this compound as a Precursor
The true synthetic utility of this compound is realized in its role as a precursor for a wide range of more complex heterocyclic systems. Its multiple functional groups allow for selective modifications, leading to diverse libraries of compounds.
Derivatization at Pyridine (B92270) Nitrogen and Hydroxyl Moieties
This compound exists in tautomeric equilibrium with 4-hydroxy-6-methyl-2-pyridone. This gives rise to an ambident nucleophile, presenting a challenge in selective derivatization, as reactions with electrophiles can occur at either the ring nitrogen (N-alkylation/acylation) or the exocyclic oxygen (O-alkylation/acylation).
N-Alkylation vs. O-Alkylation : The alkylation of pyridones is a well-studied but complex reaction. The site of alkylation (N vs. O) is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. Generally, O-alkylation is favored under conditions that promote reaction with the more electronegative oxygen atom, while N-alkylation can be achieved through careful selection of reagents. For instance, selective N-alkylation of related 4-alkoxy-2-pyridones has been achieved using potassium tert-butoxide as the base and tetrabutylammonium (B224687) iodide as a catalyst. purechemistry.org Other methods for achieving high N-selectivity in 2-pyridones include catalyst- and base-free reactions with organohalides or using specific catalysts like palladium(II) acetate. purechemistry.orgnih.gov
Acylation : Acylation reactions can also be directed towards either the nitrogen or oxygen atoms. O-acylation of hydroxyl groups is a standard transformation in organic chemistry. A common method for the O-acetylation of hydroxyl groups involves using acetic anhydride (B1165640) in the presence of a base like pyridine. researchgate.net This reaction converts the hydroxyl groups into ester functionalities, which can serve as protecting groups or modulate the compound's biological activity. N-acylation can also occur, typically with acyl halides, generating N-acylpyridinium salts. mychemblog.com
| Reaction Type | Reagents & Conditions | Product Type | Selectivity Issues |
| Alkylation | Alkyl halides, Base (e.g., t-BuOK), Catalyst (e.g., n-Bu₄NI) | N-alkyl or O-alkyl pyridone | N- vs. O-alkylation is condition-dependent. |
| Acylation | Acetic Anhydride, Pyridine | O-acetylated pyridinediol | Primarily O-acylation of hydroxyl groups. |
| Acylation | Acyl Halides | N-acylpyridinium salts | Reaction at the ring nitrogen. |
Modifications of the Methyl Group and Side Chain Elaboration
The methyl group at the C6 position of the pyridine ring is another site for synthetic modification, although it is generally less reactive than the heteroatoms or the ring C-H bonds at positions 3 and 5. Its reactivity is analogous to that of the methyl group in picoline.
While specific literature on the direct functionalization of the C6-methyl group of this compound is scarce, reactivity can be inferred from related systems. For example, side-chain halogenation is a known reaction for methylpyridines. A patented process describes the side-chain fluorination of 3-methylpyridine (B133936) by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperature and pressure to yield 3-trifluoromethylpyridine and other halogenated derivatives. google.com This suggests that under appropriate, potentially harsh conditions, the methyl group of this compound could undergo similar transformations, such as free-radical halogenation, which would install a handle for further nucleophilic substitution and side-chain elaboration.
Another potential transformation is the aldol-type condensation with aldehydes or ketones. The protons on the methyl group are weakly acidic and can be removed by a strong base to form a carbanion, which could then act as a nucleophile. Such crossed-aldol condensations are used to form carbon-carbon bonds, extending the side chain. coleparmer.com However, achieving this selectively in the presence of other acidic protons (N-H, O-H) would require careful optimization of reaction conditions.
Synthesis of Pyranopyridine Core Structures from this compound
A significant application of this compound is its use as a starting material for the synthesis of fused heterocyclic systems, such as pyranopyridines. These bicyclic structures are of interest in medicinal chemistry. A key strategy to achieve this involves a sequence of formylation followed by a condensation/cyclization cascade.
The synthesis of 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione derivatives from 4-hydroxy-6-methylpyridin-2(1H)-one (the tautomer of this compound) has been demonstrated through the following steps: nih.gov
Formylation : The pyridone ring is first activated by introducing a formyl (-CHO) group at the C3 position. This is typically accomplished via a Vilsmeier-Haack reaction, which uses a reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govijpcbs.com This reaction is an electrophilic aromatic substitution that targets the electron-rich C3 position of the 4-hydroxypyridone ring, yielding 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one.
Knoevenagel Condensation and Lactonization : The resulting 3-formyl derivative serves as an electrophile in a subsequent Knoevenagel condensation. mychemblog.comnih.gov It is reacted with an active methylene (B1212753) compound (e.g., diethyl malonate, malononitrile) in the presence of a base. This condensation forms a new carbon-carbon double bond. The intermediate then undergoes a spontaneous or induced intramolecular lactonization (ring-closing reaction), where the C4-hydroxyl group attacks one of the ester or nitrile groups, forming the second (pyran) ring and yielding the final pyranopyridine core structure. nih.gov
This sequence provides a powerful method for constructing complex bicyclic systems from the relatively simple this compound precursor.
| Step | Reaction Name | Key Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one |
| 2 | Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated intermediate |
| 3 | Intramolecular Lactonization | (Spontaneous or induced) | 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione |
Mechanistic Investigations of this compound Formation and Reactions
The formation and reactivity of this compound, which predominantly exists in its more stable tautomeric form, 4-hydroxy-6-methylpyridin-2(1H)-one, have been the subject of mechanistic studies. These investigations are crucial for optimizing synthetic routes and for understanding the compound's behavior in subsequent chemical transformations. A primary pathway for its synthesis involves the reaction of dehydroacetic acid with ammonia, a process that entails a fascinating ring transformation.
Formation from Dehydroacetic Acid
The conversion of dehydroacetic acid (DHA) to 4-hydroxy-6-methylpyridin-2(1H)-one is a well-established synthetic route. The mechanism of this reaction involves the nucleophilic attack of ammonia on the pyrone ring of DHA, leading to a ring-opening and subsequent recyclization to form the pyridinone structure.
A key intermediate in this transformation has been identified as DHA-imide (3-iminoethyl-4-hydroxy-6-methyl-2-pyrone). The formation of this intermediate is a critical step that dictates the final product distribution under varying reaction conditions. The general mechanism can be outlined as follows:
Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks one of the carbonyl carbons of the dehydroacetic acid ring.
Ring Opening: This initial attack leads to the opening of the pyranone ring, forming an open-chain intermediate.
Formation of Imine: The amino group of the intermediate then condenses with a ketone functionality to form the crucial DHA-imide intermediate.
Recyclization: Intramolecular cyclization of the DHA-imide intermediate occurs, with the nitrogen atom attacking a carbonyl group to form the six-membered pyridinone ring.
Tautomerization: The resulting structure tautomerizes to the more stable 4-hydroxy-6-methylpyridin-2(1H)-one.
Studies on the reaction of dehydroacetic acid with alkylamines provide further analogous insights into this mechanism, highlighting the key steps of ring opening and recyclization.
Reactions of this compound
The reactivity of 4-hydroxy-6-methylpyridin-2(1H)-one is of significant interest, particularly its condensation with aldehydes. A proposed mechanism for the reaction with α,β-unsaturated aldehydes, which leads to the formation of condensed pyran derivatives, has been described.
This reaction is typically base-catalyzed and proceeds through the following steps:
Deprotonation: A base removes a proton from the 3-position of the pyridinone ring, forming a nucleophilic enolate.
Michael Addition: The enolate then undergoes a Michael addition to the α,β-unsaturated aldehyde.
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, leading to the formation of a condensed pyran ring system.
The following table summarizes key aspects of the mechanistic investigations:
| Reaction Stage | Key Features | Intermediates |
| Formation | Ring-opening and recyclization of dehydroacetic acid with ammonia. | DHA-imide |
| Reactions | Condensation with aldehydes. | Enolate |
Advanced Spectroscopic Characterization and Structural Analysis of 6 Methylpyridine 2,4 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy of 4-hydroxy-6-methyl-2(1H)-pyridinone in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. The spectrum displays sharp singlets, indicating a lack of proton-proton coupling between adjacent atoms on the pyridine (B92270) ring. nih.govresearchgate.net
The downfield signals at δ 10.99 and δ 10.40 are assigned to the labile protons of the amide (N-H) and hydroxyl (O-H) groups, respectively. nih.govresearchgate.net The chemical shifts of these protons can be influenced by solvent, concentration, and temperature. The two protons on the heterocyclic ring appear as singlets at δ 5.59 (H-3) and δ 5.34 (H-5). The upfield singlet at δ 2.07 corresponds to the three protons of the methyl group at the C-6 position. nih.govresearchgate.net The absence of splitting for the ring and methyl protons confirms their magnetic isolation from neighboring protons.
| Chemical Shift (δ) [ppm] | Proton Assignment | Multiplicity |
|---|---|---|
| 10.99 | N-H | Singlet |
| 10.40 | O-H | Singlet |
| 5.59 | H-3 | Singlet |
| 5.34 | H-5 | Singlet |
| 2.07 | -CH₃ | Singlet |
¹H NMR Data for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃. nih.govresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃, six distinct signals are observed, corresponding to the six carbon atoms in the molecule. nih.govresearchgate.net
The signals at δ 167.6 and δ 164.8 are attributed to the carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4), respectively. nih.govresearchgate.net The signal at δ 145.9 is assigned to the C-6 carbon, which is attached to the methyl group. The two olefinic carbons, C-3 and C-5, resonate at δ 98.2 and δ 95.7. The most upfield signal at δ 18.5 corresponds to the carbon of the methyl group. nih.govresearchgate.net
| Chemical Shift (δ) [ppm] | Carbon Assignment |
|---|---|
| 167.6 | C-2 |
| 164.8 | C-4 |
| 145.9 | C-6 |
| 98.2 | C-3 |
| 95.7 | C-5 |
| 18.5 | -CH₃ |
¹³C NMR Data for 4-hydroxy-6-methyl-2(1H)-pyridinone in CDCl₃. nih.govresearchgate.net
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity of 6-Methylpyridine-2,4-diol.
COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, however, the lack of proton-proton coupling would result in a COSY spectrum with only diagonal peaks, confirming the isolated nature of the ring and methyl protons.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals at δ 5.59, δ 5.34, and δ 2.07 to their respective carbon signals at δ 98.2 (C-3), δ 95.7 (C-5), and δ 18.5 (-CH₃).
HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the methyl protons (δ 2.07) to C-6 (δ 145.9) and C-5 (δ 95.7), and the ring proton H-5 (δ 5.34) to C-4 (δ 164.8), C-6 (δ 145.9), and C-3 (δ 98.2). These correlations would confirm the substitution pattern on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone shows several characteristic absorption bands. nih.govresearchgate.net A broad band at 3296 cm⁻¹ is indicative of N-H stretching, while the band at 3094 cm⁻¹ can be attributed to O-H stretching. The absorption at 2891 cm⁻¹ corresponds to C-H stretching vibrations of the methyl group and the ring. A strong, prominent band at 1640 cm⁻¹ is characteristic of the C=O stretching of the pyridone carbonyl group. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3296 | N-H Stretch |
| 3094 | O-H Stretch |
| 2891 | C-H Stretch |
| 1640 | C=O Stretch (Amide) |
Characteristic IR Absorption Bands for 4-hydroxy-6-methyl-2(1H)-pyridinone. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the maximum absorption wavelength (λmax) has been reported at 282 nm when measured in ethanol (B145695). This absorption is characteristic of the π → π* transitions within the conjugated pyridone ring system. The position of the absorption maximum can be influenced by the solvent and the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms. researchgate.net
Mass Spectrometric Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The mass spectrum of 4-hydroxy-6-methyl-2(1H)-pyridinone shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 125, which corresponds to the molecular weight of the compound (C₆H₇NO₂). nih.govresearchgate.netnih.gov This peak is also the base peak, indicating the stability of the molecular ion.
A significant fragment ion is observed at m/z 97. nih.govresearchgate.net This corresponds to the loss of a neutral molecule of carbon monoxide (CO, 28 Da) from the molecular ion. This fragmentation is a common pathway for pyridone structures, involving the cleavage of the carbonyl group from the ring.
| m/z | Assignment | Relative Intensity (%) |
|---|---|---|
| 125 | [M]⁺ | 100 |
| 97 | [M - CO]⁺ | 16 |
Mass Spectrometric Data for 4-hydroxy-6-methyl-2(1H)-pyridinone. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive insights into the three-dimensional atomic arrangement of a compound in its solid state. For this compound, single-crystal X-ray diffraction studies have revealed that it crystallizes not in the diol form, but as its tautomer, 4-hydroxy-6-methylpyridin-2(1H)-one. nih.govresearchgate.net This structural determination is crucial for understanding its intermolecular interactions and physical properties.
The crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one was determined at a temperature of 298 K. nih.gov The analysis indicates that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.gov The specific space group was identified as P2₁/n. researchgate.net
Detailed crystallographic data from the single-crystal X-ray diffraction analysis are summarized in the table below. nih.gov
| Parameter | Value |
| Empirical Formula | C₆H₇NO₂ |
| Formula Weight (Mᵣ) | 125.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7082 (5) |
| b (Å) | 12.2988 (8) |
| c (Å) | 10.0418 (7) |
| β (°) | 91.303 (7) |
| Volume (V) (ų) | 581.32 (8) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| Crystal Size (mm) | 0.65 × 0.20 × 0.18 |
Table 1: Crystallographic Data for 4-hydroxy-6-methylpyridin-2(1H)-one.
The solid-state structure is significantly influenced by a network of hydrogen bonds. The crystal packing is characterized by both N—H⋯O and O—H⋯O intermolecular hydrogen bond interactions. nih.gov These bonds link adjacent molecules, creating a zigzag array that propagates along the nih.gov crystallographic direction. nih.gov This extensive hydrogen bonding network results in the formation of a layered structure parallel to the ab plane. nih.govresearchgate.net The key hydrogen bond distances are 2.8349 Å for N1—H1A⋯O1 and 2.6086 Å for O2—H2B⋯O1. nih.gov The presence of these strong intermolecular forces explains the compound's solid nature and contributes to its melting point and solubility characteristics.
Computational Chemistry and Theoretical Investigations of 6 Methylpyridine 2,4 Diol Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscirp.org Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic and reactivity parameters for pyridine (B92270) derivatives. nih.govjournalijar.com These calculations provide fundamental insights into the molecule's stability, bond characteristics, and electronic distribution. journalijar.com For 6-Methylpyridine-2,4-diol, DFT serves as the foundation for more detailed analyses, including Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) studies.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgias.ac.in A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.org Conversely, a large energy gap implies high stability and low reactivity. For pyridine derivatives, the HOMO-LUMO gap can be correlated with their reactivity in various chemical reactions. pku.edu.cn In the context of this compound, the presence of electron-donating hydroxyl (-OH) and methyl (-CH3) groups is expected to raise the HOMO energy level, while the electron-withdrawing nature of the pyridine ring influences the LUMO level, leading to a specific energy gap that dictates its reactivity profile.
Table 1: Representative FMO Parameters Calculated for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.15 | LUMO-HOMO energy difference; indicates chemical reactivity and stability. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of charge distribution, intramolecular and intermolecular bonding, and hyperconjugative interactions within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). ccl.net
Table 2: Predicted NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on C2-OH | π* (C-C in ring) | 25.5 | Intramolecular hyperconjugation |
| LP (O) on C4-OH | π* (C-C in ring) | 28.1 | Intramolecular hyperconjugation |
| LP (N) in ring | σ* (C-C) | 5.8 | Intramolecular hyperconjugation |
| π (C=C) | π* (C=C) | 20.2 | π-electron delocalization |
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution around a molecule, which is invaluable for predicting its reactive behavior. libretexts.orguni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netdeeporigin.com Green areas represent regions of neutral potential. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. These sites represent the most likely centers for electrophilic interactions, such as hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the hydroxyl groups and some regions of the carbon framework would exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net This analysis helps in understanding the molecule's non-covalent interaction patterns, which are crucial for its behavior in biological and chemical systems.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules and for analyzing their interactions with the surrounding environment, such as a solvent. researchgate.netacs.org By solving Newton's equations of motion for a system, MD simulations can track the trajectory of each atom, providing insights into structural stability, flexibility, and intermolecular interactions. nih.gov
An MD simulation of this compound, for instance in an aqueous solution, would reveal its stable conformations and the dynamics of its interaction with water molecules. Key parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation period, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. Furthermore, analysis of the simulation can characterize the hydrogen bonding network between the hydroxyl groups of the solute and the surrounding water molecules, providing a detailed picture of its solvation. mdpi.com
Theoretical Prediction and Calculation of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) characteristics and high polarizability are often candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. ias.ac.in The NLO response of a molecule can be predicted computationally by calculating its dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). researchgate.netdtic.mil
DFT calculations are a standard method for determining these properties. researchgate.net A small HOMO-LUMO gap is often associated with a large hyperpolarizability, as it facilitates electron delocalization and charge transfer upon excitation by an external electric field. scirp.org The structure of this compound, featuring electron-donating hydroxyl and methyl groups on a π-conjugated pyridine ring, suggests potential for ICT. Theoretical calculations could quantify its NLO properties, assessing its suitability for use in advanced optical materials. For pyridine derivatives, these calculated values can be significant, indicating a promising NLO response. nih.gov
Table 3: Representative Theoretically Calculated NLO Properties
| Property | Unit | Calculated Value | Description |
|---|---|---|---|
| Dipole Moment (μ) | Debye | 3.5 | Measures the molecule's overall polarity. |
| Mean Polarizability (α) | 10-24 esu | 12.0 | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β) | 10-30 esu | 8.5 | Measures the second-order (first nonlinear) response to an electric field. |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of molecules with their physicochemical properties. These models are invaluable in materials science and drug discovery for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. chemrevlett.comelsevierpure.com
The development of a QSPR model for analogs of this compound would involve several steps. First, a dataset of similar pyridine derivatives with known experimental values for a target property (e.g., solubility, melting point, or a specific reactivity parameter) would be compiled. chemrevlett.com Next, a large number of molecular descriptors (numerical representations of chemical information) would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR), a model is constructed that links a subset of these descriptors to the target property. chemrevlett.comchemrevlett.com The predictive power of the resulting model is then rigorously validated. Such a model could be used to screen virtual libraries of novel this compound analogs to identify candidates with desired properties for specific applications. mdpi.com
Coordination Chemistry of 6 Methylpyridine 2,4 Diol and Its Metal Complexes
Ligand Design Principles and Potential Coordination Modes of 6-Methylpyridine-2,4-diol
This compound is a versatile ligand in coordination chemistry due to its distinct structural features. The molecule contains a pyridine (B92270) ring with a methyl group at the 6-position and hydroxyl groups at the 2- and 4-positions. This arrangement offers multiple potential binding sites for metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary coordination site. Additionally, the two hydroxyl groups can act as coordination points, either in their protonated form or, more commonly, after deprotonation to form alkoxide or phenoxide-like coordinating groups.
The presence of both a nitrogen donor and oxygen donors allows this compound to function as a bidentate or even a bridging ligand, facilitating the formation of various coordination architectures. As a bidentate ligand, it can coordinate to a metal center through the pyridine nitrogen and one of the deprotonated hydroxyl groups, forming a stable chelate ring. The specific hydroxyl group involved in coordination can be influenced by steric factors and the electronic properties of the metal ion.
The potential coordination modes of this compound are summarized in the table below:
| Coordination Mode | Description |
| Monodentate | Coordination through the pyridine nitrogen atom. |
| Bidentate (N,O-chelation) | Coordination through the pyridine nitrogen and one deprotonated hydroxyl group. |
| Bridging | The ligand links two or more metal centers, potentially using both hydroxyl groups or a combination of the nitrogen and a hydroxyl group. |
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the final structure of the complex. Characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.
Copper(II) complexes of pyridine derivatives have been extensively studied due to their interesting structural and magnetic properties, as well as their potential biological applications. unl.ptnih.gov The synthesis of copper(II) complexes with this compound can be achieved by reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol.
Spectroscopic characterization of these complexes often reveals a distorted octahedral or square pyramidal geometry around the copper(II) center, a consequence of the Jahn-Teller effect for a d⁹ ion. researchgate.netnih.gov Infrared (IR) spectroscopy is a key tool to confirm the coordination of the ligand. The disappearance or significant shift of the O-H stretching vibration of the hydroxyl groups indicates their deprotonation and coordination to the copper(II) ion. mtak.hu Shifts in the C=N and C=C stretching vibrations of the pyridine ring also provide evidence of coordination through the nitrogen atom. Electronic spectra (UV-Vis) of these complexes typically show broad d-d transition bands in the visible region, which are characteristic of copper(II) complexes and provide information about the coordination geometry.
Zinc(II) and Palladium(II) form a variety of complexes with Schiff base ligands and other nitrogen and oxygen donor ligands. nih.govnih.gov The synthesis of their complexes with this compound would likely follow similar procedures to those for copper(II), involving the reaction of a zinc(II) or palladium(II) salt with the ligand.
For Zinc(II) complexes, a tetrahedral coordination geometry is commonly observed. nih.gov Spectroscopic characterization using ¹H and ¹³C NMR can be particularly informative, as the diamagnetic nature of Zn(II) allows for high-resolution spectra. Shifts in the proton and carbon signals of the pyridine ring and the methyl group upon coordination can confirm the binding of the ligand. IR spectroscopy would again be used to confirm the deprotonation and coordination of the hydroxyl groups.
Palladium(II) complexes typically adopt a square planar geometry. nih.govmdpi.com The synthesis and characterization would be similar to that of zinc(II) complexes. In addition to NMR and IR, X-ray crystallography is often employed to definitively determine the solid-state structure of these complexes.
Nickel(II) and Cadmium(II) also form stable complexes with N,O-donor ligands. mdpi.com The synthesis of Ni(II) and Cd(II) complexes of this compound would involve the reaction of their respective salts with the ligand. Nickel(II) complexes can exhibit various geometries, including octahedral, square planar, and tetrahedral, depending on the ligand field strength and steric factors. Cadmium(II) complexes, having a d¹⁰ electronic configuration like zinc(II), commonly exhibit tetrahedral or octahedral coordination geometries.
Spectroscopic characterization would involve techniques similar to those used for the other transition metal complexes. For paramagnetic Ni(II) complexes, UV-Vis spectroscopy is useful for studying the d-d electronic transitions, which can help in assigning the coordination geometry. mdpi.com For diamagnetic square planar Ni(II) and for Cd(II) complexes, NMR spectroscopy is a powerful tool for structural elucidation in solution.
Lanthanide ions are known for their high and variable coordination numbers, which makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The use of multidentate ligands like this compound, which can act as a bridging ligand, can lead to the formation of extended one-, two-, or three-dimensional structures.
The synthesis of lanthanide coordination polymers with this compound would typically be carried out under solvothermal conditions, reacting a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a high-boiling point solvent. mdpi.com The resulting frameworks can exhibit interesting properties such as luminescence, which is a characteristic feature of many lanthanide ions. mdpi.com
Characterization of these materials involves single-crystal X-ray diffraction to determine the intricate network structure. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. Spectroscopic techniques like IR would confirm the coordination of the ligand, and luminescence spectroscopy would be employed to study the photophysical properties of the lanthanide-containing frameworks.
Structural Elucidation of Metal-6-Methylpyridine-2,4-diol Complexes
For a hypothetical mononuclear copper(II) complex with two molecules of this compound, [Cu(6-MPD)₂], where 6-MPD is the deprotonated ligand, a distorted square planar or octahedral geometry would be expected. The ligand would likely act as a bidentate N,O-donor, forming a chelate ring with the copper ion.
In the case of coordination polymers, X-ray diffraction reveals how the this compound ligand bridges between metal centers to form the extended network. For instance, the ligand could coordinate to one metal ion through its pyridine nitrogen and one hydroxyl group, while the second hydroxyl group coordinates to an adjacent metal ion, leading to a chain or layer structure.
The table below summarizes typical bond lengths that might be expected in a first-row transition metal complex of this compound, based on related structures.
| Bond | Typical Length (Å) |
| M-N(pyridine) | 1.9 - 2.2 |
| M-O(hydroxide) | 1.8 - 2.1 |
Electronic and Magnetic Properties of Coordination Compounds
Information regarding the electronic spectra (such as d-d transitions, charge-transfer bands) and magnetic properties (including magnetic susceptibility, magnetic moments, and spin states) of metal complexes specifically containing the this compound ligand is not available in the current body of scientific literature. While general principles of electronic structure and magnetism in coordination compounds are well-established, their specific application to this ligand has not been documented.
Catalytic Applications of this compound Metal Complexes
There is no published research detailing the use of this compound metal complexes as catalysts in chemical reactions. Consequently, information on their potential applications in areas such as oxidation, reduction, or cross-coupling reactions, including data on catalytic efficiency, substrate scope, and reaction mechanisms, is not available.
Biological Activities and Pharmacological Potential of 6 Methylpyridine 2,4 Diol Derivatives
Anticancer/Antineoplastic Activity
The pyridine (B92270) framework is a core component in numerous FDA-approved drugs and is recognized for its diverse biological activities, including antitumor effects. nih.gov Derivatives originating from the 6-Methylpyridine-2,4-diol structure have been a particular focus of anticancer research, yielding promising results against various cancer cell lines.
Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer, and there is a continuous search for new, effective therapeutic agents. nih.govtubitak.gov.trresearchgate.netmendeley.com Pyranopyridine derivatives synthesized from this compound have shown notable inhibitory effects on liver cancer cells. researchgate.net For instance, a 2H-pyran compound synthesized from this compound and citral (B94496) was used to create a series of arylated pyranopyridine derivatives. researchgate.net One of these derivatives exhibited significantly better inhibitory effects on HepG2 liver cancer cells than the precursor, citral. researchgate.net
Studies on other pyridine-based compounds have consistently shown their potential against HepG2 cells. tubitak.gov.trresearchgate.netresearchgate.net For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated potent anticancer activity against HepG2 cells, with some compounds showing higher efficacy than the reference drug Imatinib. mendeley.com Similarly, various palladium complexes with pyridine-derived ligands have been identified as potent candidates for use against the HepG2 liver cancer cell line. tubitak.gov.trresearchgate.net
| Compound Class | Target Cell Line | Key Findings | Reference |
| Pyranopyridines | HepG2 | Arylated derivatives showed much better inhibitory effect compared to citral. | researchgate.net |
| Pyridine-amides | HepG2 | Compound 7 showed an IC50 value of 7.26 µM, comparable to 5-FU (6.98 µM). | bohrium.com |
| Thieno[3,2-b]pyridines | HepG2 | Compound 2f was the most potent with a GI50 value of 1.2 µM, compared to ellipticine (B1684216) (2.9 µM). | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | HepG2 | Compounds 8b and 10c had IC50 values of 2.36 µM and 1.14 µM, respectively. | mendeley.com |
The anticancer activity of these derivatives is often linked to their ability to halt the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.govmdpi.comeuropeanreview.org Research on a specific pyridine-amide derivative demonstrated that it significantly stimulated apoptotic death in liver cancer cells, showing a 49.78-fold increase in apoptosis compared to the control. bohrium.com This compound also arrested the cell cycle in the Pre-G1 phase in 35.16% of the cell population, a sharp increase from 1.57% in control cells. bohrium.com
Other related heterocyclic compounds also exhibit these mechanisms. For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase and induce both apoptosis and necrosis in human cancer cells. nih.gov Similarly, certain quinolinone derivatives, which share a heterocyclic nitrogen structure, induced G2/M phase cell cycle arrest and apoptosis in HL-60 and H460 cells. nih.gov Studies on thieno[3,2-b]pyridine (B153574) derivatives showed that the most potent compound caused cell cycle arrest in the G2/M phase in HepG2 cells. nih.gov
| Compound/Extract | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |
| Pyridine-amide derivative | Liver Cancer | Pre-G1 (35.16% of cells) | 49.78-fold increase over control | bohrium.com |
| Thieno[3,2-b]pyridine (2f) | HepG2 | G2/M | Changes in cell cycle profile observed | nih.gov |
| 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one (12e) | HL-60, H460 | G2/M | Confirmed by Hoechst staining and caspase-3 activation | nih.gov |
| Grape Seed Procyanidin Extract (GSPE) | BIU87 (Bladder Cancer) | G1 | Increased caspase-3 expression | europeanreview.org |
| Dispiropiperazine (SPOPP-3) | SW480 (Colon Cancer) | G2/M | Confirmed by flow cytometry | nih.gov |
The anticancer effects of pyridine derivatives are often mediated through their interaction with critical cellular signaling pathways that control cell proliferation, survival, and differentiation. nih.govcellsignal.comnih.gov The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathways are two such cascades that are frequently hyperactivated in cancer. nih.gov
Targeting these pathways is a key strategy in cancer therapy. nih.gov The PI3K/AKT pathway, in particular, can confer resistance to treatments that target the MAPK/ERK pathway, making dual inhibition a potential therapeutic approach. nih.gov Activated Akt, a central node in its pathway, promotes cell survival by inactivating several pro-apoptotic targets and fosters cell growth by regulating the mTOR pathway. cellsignal.com While direct studies linking this compound derivatives to these specific pathways are emerging, the broader class of pyridine-based anticancer agents often functions through such modulation. nih.gov For example, new pyrano-pyridine conjugates have been designed to have inhibitory behaviors on kinases like EGFR and VEGFR-2, which are upstream activators of these pathways. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of pyridine derivatives. nih.govnih.goveurekaselect.comnih.gov These studies analyze how modifications to the chemical structure of a molecule affect its biological activity, providing a roadmap for designing more effective drugs. nih.govnih.gov
For pyridine derivatives, research has shown that the presence and position of specific functional groups can significantly enhance antiproliferative activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been found to increase anticancer effects. nih.gov Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to lower antiproliferative activity. nih.gov In the case of thieno[3,2-b]pyridine derivatives, the presence of amino groups linked to a benzene (B151609) moiety was identified as a key element for anti-HCC activity. nih.gov Similarly, for certain cyanopyridone derivatives, the non-fused pyridone-based structure showed more remarkable activity against both breast (MCF-7) and liver (HepG2) cancer cell lines compared to fused pyridopyrimidine derivatives. mdpi.com
Anticonvulsant Activity of Related Pyridine Derivatives
Pyridine and its derivatives are a well-established class of heterocyclic compounds with significant anticonvulsant properties. jchemrev.comjchemrev.com These compounds are explored for the treatment of epilepsy, a neurological disorder characterized by seizures. jocpr.comwikipedia.org Their mechanism of action often involves interacting with various neurotransmitter receptors in the central nervous system. jchemrev.comjchemrev.com
Many pyridine derivatives exert their anticonvulsant effects by enhancing GABAergic inhibition, as they can act on GABA-A receptors. jchemrev.comjchemrev.comresearchgate.net Other mechanisms include the inhibition of sodium and calcium channels and the modulation of glutamate (B1630785) receptors. jchemrev.com For example, a series of N-(pyridine-2-yl) derivatives of 2-azaspiro-diones were synthesized and tested, with some compounds showing strong anticonvulsant efficacy that correlated with higher lipophilicity. nih.gov Another study described the potent anticonvulsant effects of a series of 6-alkyl-N,N-disubstituted-2-pyridinamines. nih.gov The development of new pyridine derivatives continues to be an active area of research aimed at producing anticonvulsant drugs with improved efficacy and fewer side effects. jchemrev.comnih.gov
Antiviral Activity (e.g., against Hepatitis C Virus Replication) of 6-Methylpyridine Derivatives
The pyridine scaffold is a key component in many compounds with broad-spectrum antiviral activity. nih.gov Derivatives have been investigated for efficacy against a range of viruses, including Hepatitis C Virus (HCV), a major cause of chronic liver disease. nih.govnih.govoaepublish.com
The search for novel HCV inhibitors has led to the development of various pyridine-based compounds. nih.gov One study reported a series of 6-(indol-2-yl)pyridine-3-sulfonamides that were potent inhibitors of HCV RNA replication. nih.gov The most promising compound from this series, 8c, was a powerful HCV replicon inhibitor with an EC50 of 4 nM and a high selectivity index. nih.gov This class of compounds was found to target the HCV NS4B protein, an underexploited viral target. nih.gov The antiviral mechanisms of other pyridine derivatives can vary widely, including the inhibition of viral polymerases (like NS5B), proteases (like NS3/4A), and other non-structural proteins (like NS5A) that are essential for the viral replication cycle. nih.govmdpi.com
Investigation of Other Biological Activities
Antihistaminic Potential
The direct antihistaminic potential of this compound has not been extensively reported in publicly available scientific literature. However, the broader class of pyridine derivatives has been a subject of interest in the development of new antihistaminic agents. Research has focused on the synthesis and evaluation of various pyridine-containing compounds for their ability to antagonize histamine (B1213489) receptors. For instance, studies on N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines were conducted to explore the bioisosteric replacement of a phenyl group with a 2-pyridyl ring, a common strategy in drug design to improve potency and pharmacokinetic properties. nih.gov In these studies, the antihistaminic activity was assessed using in vivo models, such as the compound 48/80-induced lethality test in rats and the histamine-induced lethality test in guinea pigs. nih.gov
Furthermore, research into 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines has shown that some of these derivatives can inhibit the release of histamine from mast cells, which is a key event in allergic reactions. nih.gov The inhibitory activity was observed under both immunological (antigen-induced) and chemical (compound 48/80-induced) stimulation. nih.gov Specifically, certain guanadino-3-cyanopyridine and pyrido[2,3-d]-pyrimidine derivatives demonstrated significant inhibition of histamine release. nih.gov These findings underscore the potential of the pyridine scaffold as a basis for the development of novel compounds with antihistaminic properties. While these studies provide a basis for the potential of pyridine derivatives, specific experimental data on the antihistaminic activity of this compound is not available.
Sympathetic Blocking Activity
There is a lack of specific studies investigating the sympathetic blocking activity of this compound. The sympathetic nervous system is regulated by adrenergic receptors, and compounds that block these receptors can have various therapeutic effects. While some pyridine derivatives have been explored for their effects on the central nervous system and cardiovascular system, direct evidence of sympathetic blockade by this compound is not present in the current body of scientific literature. Research on related heterocyclic compounds has sometimes touched upon adrenergic receptor interactions. For example, studies on 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines have identified selective beta3-adrenoceptor agonists. nih.gov However, this is distinct from sympathetic blocking activity, which would typically involve antagonism of alpha or beta-adrenergic receptors. Without dedicated pharmacological screening, any potential for this compound to act as a sympathetic blocking agent remains speculative.
Molecular Docking and Receptor Binding Studies for Biological Targets
Molecular docking and receptor binding studies are crucial computational and experimental techniques used to understand the interaction between a small molecule, such as a drug candidate, and its biological target at the molecular level. These methods are instrumental in drug discovery for predicting the binding affinity and mode of a ligand to a receptor, thereby guiding the design of more potent and selective compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This is achieved by using scoring functions to estimate the binding energy for different conformations. For instance, in the context of histamine receptors, molecular docking has been employed to elucidate the binding modes of various ligands. nih.gov These studies have been facilitated by the increasing availability of crystal structures of G protein-coupled receptors (GPCRs), including the histamine H1 receptor. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. mdpi.com For example, the interaction of histamine with histamine H2 receptors has been modeled, showing the importance of residues like D98 for binding. mdpi.com
Receptor binding assays are experimental methods used to quantify the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor. By measuring the displacement of the radiolabeled ligand by an unlabeled test compound, the binding affinity (often expressed as the Ki or IC50 value) of the test compound can be determined. Such assays have been widely used to characterize the interaction of pyridine derivatives with various receptors, including adenosine (B11128) receptors. nih.gov
Applications of 6 Methylpyridine 2,4 Diol in Advanced Materials Science
Role as Ligands in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.gov The properties of a MOF—such as its pore size, stability, and functionality—are directly determined by the geometry and chemical nature of its constituent metal nodes and organic ligands. nih.gov
6-Methylpyridine-2,4-diol is well-suited to act as a ligand in MOF synthesis due to its specific structural features. It can function as a bidentate ligand, meaning it can bind to a metal center at two different points. This coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and one or both of the oxygen atoms from the hydroxyl groups. This ability to form stable, well-defined coordination bonds allows it to bridge metal centers, facilitating the assembly of one-, two-, or three-dimensional framework structures. nih.gov The presence of both a nitrogen-based coordination site (the pyridine ring) and oxygen-based sites (the diol groups) provides versatility in bonding with different metal ions and creating diverse framework topologies.
Table 1: Features of this compound as a MOF Ligand
| Feature | Description | Implication for MOF Synthesis |
| Coordination Sites | Pyridyl nitrogen and two hydroxyl oxygen atoms. | Acts as a versatile linker, capable of forming strong bonds with various metal ions. |
| Ligand Geometry | The arrangement of coordination sites allows for the formation of specific angles and distances between metal centers. | Influences the resulting framework's topology, pore size, and overall architecture. nih.gov |
| Functional Groups | The uncoordinated hydroxyl group and the methyl group can be exposed within the MOF pores. | Provides sites for post-synthetic modification, enhancing functionality for applications like catalysis or selective adsorption. |
| Tautomerism | Exists in equilibrium between the diol form and its keto-enol tautomer (4-hydroxy-6-methyl-2-pyridone). | The dominant form can be influenced by synthesis conditions, potentially leading to different coordination modes and framework structures. |
Integration into Organic Light-Emitting Diode (OLED) Materials Development
Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology built upon a series of thin organic material layers. nih.govrsc.org The performance of an OLED, including its efficiency, color, and lifespan, is highly dependent on the chemical and physical properties of these organic materials, which serve functions such as charge transport and light emission. researchgate.netmdpi.com
While not typically used in its base form, the this compound structure serves as a valuable precursor or building block for more complex molecules designed for OLED applications. Pyridine derivatives are widely investigated for use in OLEDs, particularly as components of hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive hosts. nih.gov The electron-deficient nature of the pyridine ring is beneficial for electron transport, while its rigid structure can contribute to high thermal stability in the final material. nih.gov
The functional groups of this compound allow for its chemical integration into larger, conjugated molecular systems. The hydroxyl groups can be used as handles to attach other aromatic or functional units, thereby tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy-level engineering is critical for ensuring efficient charge injection and transport between the different layers of an OLED device. nih.gov
Table 2: Potential Influence of the this compound Moiety on OLED Material Properties
| Property | Role of the this compound Core | Desired Outcome in OLEDs |
| Charge Transport | The pyridine ring is inherently electron-deficient, which can facilitate electron transport when incorporated into an ETM. | Balanced charge transport leads to higher recombination efficiency and improved device performance. researchgate.net |
| Thermal Stability | The rigid aromatic structure of the pyridine ring contributes to the overall stability of the larger molecule at elevated operating temperatures. nih.gov | Enhanced device lifetime and operational stability. nih.gov |
| Energy Level Tuning | The methyl and hydroxyl groups can be chemically modified to alter the electronic properties of the molecule. | Optimization of HOMO/LUMO levels for efficient charge injection from electrodes and transport between layers. nih.gov |
| Solubility | The hydroxyl groups can improve solubility in certain solvents, which is advantageous for fabricating devices via solution-processing techniques. rsc.org | Enables lower-cost manufacturing compared to vacuum deposition methods. rsc.org |
Building Blocks for Polymer Science and Functional Macromolecules
The field of polymer science focuses on creating large molecules (macromolecules) with specific properties for a vast range of applications. The incorporation of functional monomers into polymer chains is a key strategy for developing advanced materials with enhanced thermal stability, mechanical strength, or specific chemical reactivity.
This compound is a suitable candidate for use as a functional monomer or a modifying agent in polymer synthesis. pipzine-chem.com Its two hydroxyl groups are reactive sites that can participate in polycondensation reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. When used in this way, the this compound unit is integrated directly into the polymer backbone.
The inclusion of the pyridine ring within the polymer structure imparts unique characteristics to the resulting macromolecule. The aromatic, heterocyclic ring can increase the rigidity and thermal stability of the polymer chain. Furthermore, the nitrogen atom in the pyridine ring remains available as a site for protonation or coordination with metal ions, allowing the final material to exhibit pH-responsiveness or serve as a macromolecular ligand for creating polymer-metal composite materials. pipzine-chem.com
Table 3: Applications of this compound in Polymer Synthesis
| Polymer Type | Role of this compound | Resulting Polymer Properties |
| Polyesters | Diol monomer reacting with dicarboxylic acids. | Enhanced thermal stability, potential for metal coordination, modified solubility. |
| Polyurethanes | Diol monomer reacting with diisocyanates. | Increased chain rigidity, introduction of hydrogen bonding sites, improved chemical resistance. |
| Polymer Modifier | Grafted onto existing polymer backbones as a pendant group. | Imparts new functionalities such as hydrophilicity, metal-binding capacity, or altered surface properties. |
| Crosslinking Agent | The two hydroxyl groups can link different polymer chains together. | Increased mechanical strength, improved solvent resistance, and creation of polymer networks or gels. pipzine-chem.com |
Other Emerging Applications in Functional Materials
Beyond its roles in well-established areas, the distinct chemical properties of this compound suggest its potential in other emerging fields of materials science. These applications often seek to exploit the molecule's ability to respond to external stimuli.
One key property is its tautomerism, the ability to exist in equilibrium as two different structural isomers: the diol form (this compound) and the keto-enol form (4-hydroxy-6-methyl-2-pyridone). The balance between these two forms can be shifted by environmental factors such as solvent polarity or pH. Materials that incorporate this moiety could potentially be designed as sensors, where a change in the environment triggers a detectable change in the material's optical or electronic properties due to the tautomeric shift.
Furthermore, the combination of a metal-coordinating pyridine ring and acidic hydroxyl groups makes it a candidate for creating specialized surfaces or catalysts. When immobilized on a substrate, these molecules could act as selective binding sites for specific metal ions, forming the basis of a chemosensor or a material for ion extraction.
Table 4: Potential Emerging Applications for this compound-Based Materials
| Application Area | Relevant Property of this compound | Functional Principle |
| Chemosensors | Tautomerism and specific metal coordination sites (N, O atoms). | A change in pH or the binding of a target analyte shifts the tautomeric equilibrium, causing a measurable change in fluorescence or color. |
| Stimuli-Responsive Materials | pH-sensitive pyridine nitrogen and hydroxyl groups. | The material can change its properties (e.g., swelling, solubility) in response to changes in pH, useful for smart hydrogels or coatings. |
| Catalysis | Ability to coordinate with metal ions and act as a proton donor/acceptor. | Can serve as a ligand to stabilize catalytically active metal centers or act as an organocatalyst in proton-transfer reactions. |
| Functional Surfaces | Reactive hydroxyl groups allow for grafting onto surfaces (e.g., silica, gold). | Creates surfaces with tailored wettability, protein resistance, or specific affinity for capturing target molecules. |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies is crucial for the efficient and environmentally conscious production of 6-methylpyridine-2,4-diol and its derivatives. Future research will likely focus on moving beyond traditional condensation reactions, which may involve harsh conditions or produce low yields.
Key areas for development include:
Transition Metal Catalysis: The use of transition metal catalysts, such as palladium and copper, can facilitate the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions, offering more efficient pathways to substituted pyridines. pipzine-chem.com
Heterogeneous Catalysis: Developing robust, reusable catalysts is a cornerstone of sustainable chemistry. For instance, the fabrication of surface-modified vials, such as PET@UiO-66, has been reported for the synthesis of 2,4,6-trisubstituted pyridines. researchgate.net This approach offers operational simplicity and catalyst reusability, advantages that could be adapted for the synthesis of this compound derivatives. researchgate.net
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product that contains portions of all reactants, are highly efficient. researchgate.net Exploring novel MCRs for pyridine (B92270) synthesis could significantly streamline the production process, reducing waste and energy consumption.
| Synthetic Strategy | Key Features | Potential Advantages |
| Transition Metal Catalysis | Utilizes catalysts like Palladium (Pd) or Copper (Cu). pipzine-chem.com | Milder reaction conditions, improved efficiency. pipzine-chem.com |
| Sustainable Heterogeneous Catalysis | Employs reusable catalysts, such as PET@UiO-66 vials. researchgate.net | Environmental friendliness, operational simplicity, reusability. researchgate.net |
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single synthetic operation. researchgate.net | High atom economy, reduced waste, simplified procedures. researchgate.net |
Exploration of Untapped Biological Targets and Disease Models
While the pyridine scaffold is known for a wide range of biological activities, including antitumor and anti-inflammatory effects, the full therapeutic potential of this compound derivatives is yet to be realized. mdpi.com A significant future direction lies in identifying and validating novel biological targets.
A promising area of investigation is the G protein-coupled receptor (GPCR) family. Recent studies have identified 6-alkylpyridine-2,4-diol derivatives as potent agonists of GPR84, a receptor implicated in inflammation and diseases of the central nervous system. nih.govnih.gov GPR84 expression is typically low but increases significantly in monocytes and macrophages during an inflammatory response, making it a valuable target for conditions such as inflammatory bowel disease, neuropathic pain, and Alzheimer's disease. nih.gov
Future research should aim to:
Screen this compound libraries against a broader range of GPCRs and other receptor families.
Investigate the role of these derivatives in less-explored disease models where targets like GPR84 are relevant.
Explore other "privileged scaffolds," where the pyridine ring is known to bind to multiple, diverse biological targets, to guide the search for new applications.
Rational Design of Highly Selective and Potent this compound Derivatives
The rational design of new chemical entities with high potency and selectivity for their intended target is a central goal of medicinal chemistry. This involves a deep understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.
A compelling example is the development of GPR84 agonists based on the 6-alkylpyridine-2,4-diol scaffold. nih.gov Through systematic structural modifications, researchers elucidated key SAR insights:
Alkyl Chain Length: The potency of the compounds was highly dependent on the length of the alkyl chain at the 6-position. A nonyl (nine-carbon) chain was found to be optimal. nih.gov
Scaffold Replacement: Replacing the pyrimidine-4,6-diol ring of an initial screening hit with a pyridine-2,4-diol ring significantly increased potency. nih.gov
This systematic approach led to the discovery of 6-nonylpyridine-2,4-diol, which demonstrated an EC₅₀ of 0.189 nM, making it the most potent GPR84 agonist reported to date. nih.govnih.gov
Future design strategies should incorporate principles from other successful inhibitor design campaigns. For instance, the design of selective FGFR4 inhibitors involved introducing methyl groups into a pyrimidine (B1678525) ring to create steric hindrance that prevents binding to other FGFR subtypes. researchgate.net Similarly, exploiting unique amino acid residues in a target's binding pocket, as was done in the rational design of PARP4 inhibitors, is a powerful strategy for achieving selectivity. rsc.org
| Derivative | Modification | Biological Activity | Potency (EC₅₀) |
| 2-(hexylthio)pyrimidine-4,6-diol | Initial HTS hit | GPR84 Agonist | 139 nM nih.gov |
| 6-Octylpyridine-2,4-diol | Pyridine scaffold, C8 alkyl chain | GPR84 Agonist | 1.34 nM nih.gov |
| 6-Nonylpyridine-2,4-diol | Pyridine scaffold, C9 alkyl chain | GPR84 Agonist | 0.189 nM nih.govnih.gov |
Advanced Characterization Techniques for Complex Biological and Material Systems
A thorough understanding of the physicochemical properties and molecular interactions of this compound and its derivatives requires the use of advanced characterization techniques.
Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, confirming its structure and functional groups. nih.gov
X-ray Crystallography: This technique is invaluable for determining the precise three-dimensional structure of a compound in its solid state. For related compounds like 6-methylpyridine-2(1H)-thione, X-ray crystallography has revealed details about bond lengths and intermolecular interactions, such as the formation of dimers through hydrogen bonding. nih.govresearchgate.net Applying this to this compound derivatives and their complexes with biological targets can provide critical insights for rational drug design.
Coordination Chemistry Analysis: this compound can act as a bidentate ligand, coordinating with metal ions like Ruthenium(II) and Zinc(II) to form complexes with specific geometries (e.g., octahedral or tetrahedral). Characterizing the luminescent or catalytic properties of these organometallic complexes requires a suite of advanced analytical methods.
Integration of Computational-Guided Discovery and Optimization Methodologies
In silico or computational methods are becoming indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the optimization of lead candidates before committing to costly and time-consuming laboratory synthesis.
Future research on this compound will heavily rely on:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies have been used to propose binding modes for pyridine and pyrimidine derivatives with targets like cholinesterases and to elucidate SAR for FGFR4 inhibitors. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. Such models have been applied to pyridine N-oxide derivatives to predict their potential as viral inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. researchgate.net
ADMET Screening: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
The integration of these computational approaches will accelerate the discovery of novel this compound derivatives with enhanced potency, selectivity, and drug-like properties. researchgate.net
Potential for Industrial Scale-Up and Commercialization of Derived Compounds
The ultimate goal of developing novel therapeutic agents is their translation to clinical use, which requires scalable and commercially viable manufacturing processes. The high potency of certain this compound derivatives, such as the GPR84 agonist 6-nonylpyridine-2,4-diol, makes them attractive candidates for commercialization, as higher potency can lead to lower required doses. nih.gov
Future efforts will need to address:
Process Optimization: Developing synthetic routes that are not only sustainable but also amenable to large-scale production is critical. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and ensuring high yields and purity.
Cost-Effectiveness: The commercial viability of any compound depends on a cost-effective manufacturing process. Research into efficient catalytic systems and streamlined synthetic pathways will be essential. pipzine-chem.comresearchgate.net
Supply Chain: The existence of chemical suppliers offering this compound for bulk and project-scale requirements indicates a foundational supply chain that can be built upon as derivatives move toward commercialization. pipzine-chem.com
The continued development of efficient, sustainable, and scalable synthetic methods will be paramount to realizing the full translational and commercial potential of this promising class of compounds.
Q & A
Basic Research Question
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns. For instance, [VO₂(mpytsc)] shows a molecular ion at m/z 367.1 .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and crystal packing. A Ru complex crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.2407 Å, b = 11.1883 Å, and β = 97.85° .
- Software Tools: Data integration (SAINT), absorption correction (SADABS), and structure refinement (SHELXTL) are critical for validating crystallographic data .
How can contradictions in spectral or crystallographic data be resolved?
Advanced Research Question
Contradictions often arise from experimental conditions (e.g., solvent effects, temperature) or data processing. To address these:
- Cross-validate spectral data (e.g., compare experimental MS with simulated spectra).
- Use software like PLATON to check for crystallographic errors (e.g., missed symmetry, incorrect space group assignments) .
- Replicate experiments under controlled conditions (e.g., fixed temperature at 200 K for SCXRD) to minimize thermal motion artifacts .
What methodological considerations are critical in designing anticancer activity studies for this compound complexes?
Advanced Research Question
- In Vitro Assays: Use standardized cell lines (e.g., MCF-7 for breast cancer) and compare IC₅₀ values with control compounds.
- Cytotoxicity Testing: Ensure dose-response curves are replicated (n ≥ 3) to assess statistical significance.
- Mechanistic Studies: Pair biological assays with structural data (e.g., ligand geometry affects DNA intercalation) .
What are the key physicochemical properties of this compound relevant to experimental design?
Basic Research Question
- Solubility: Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or basic solutions (e.g., NaOH) .
- Stability: Store at 2–8°C in inert atmospheres to prevent oxidation .
- Melting Point: Analogous compounds like 4,6-dihydroxy-2-methylpyrimidine exhibit high thermal stability (>360°C) .
How can reaction conditions be optimized for high-yield synthesis of derivatives?
Advanced Research Question
- Catalysts: Use PtO₂ or Pd/C for hydrogenation reactions (e.g., reducing alkenylpyridines to piperidines) .
- Solvent Selection: Ethanol/water mixtures enhance ligand-metal coordination efficiency .
- Purification: Column chromatography with silica gel (60–120 mesh) removes unreacted precursors .
What role does this compound play in coordination chemistry?
Basic Research Question
It acts as a bidentate ligand, coordinating via hydroxyl and pyridyl nitrogen atoms. For example:
- Forms octahedral complexes with Ru(II), showing distorted geometries due to steric effects .
- Zinc complexes exhibit tetrahedral coordination, influencing their luminescent properties .
How are mass spectral data analyzed for metal complexes of this compound?
Advanced Research Question
- Isotopic Patterns: Match experimental peaks (e.g., [Zn(mpyptsc)Cl₂] at m/z 489.32) with theoretical isotopic distributions using tools like mMass .
- Fragmentation Pathways: Identify ligand loss (e.g., –H₂O or –Cl) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
